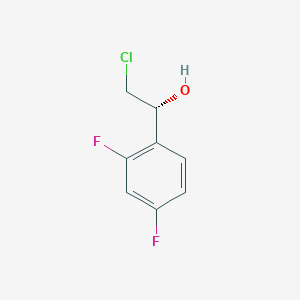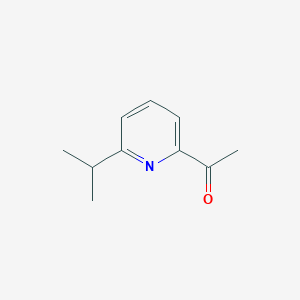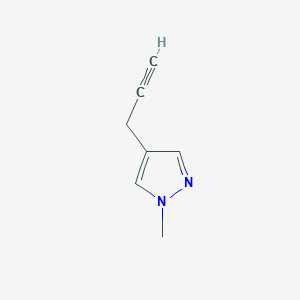
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is a chiral compound with the molecular formula C8H7ClF2O It is characterized by the presence of a chlorine atom, two fluorine atoms, and a hydroxyl group attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol typically involves the reduction of the corresponding ketone using catalytic hydrogen-transfer reactions. A common procedure includes the use of ruthenium(II) complexes as catalysts, potassium hydroxide as a base, and 2-propanol as the solvent. The reaction is carried out under reflux conditions until completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of catalytic hydrogen-transfer reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production.
化学反応の分析
Types of Reactions
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atom, forming a difluorophenyl ethanol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(2,4-difluorophenyl)ethanone.
Reduction: Formation of 1-(2,4-difluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1R)-2-chloro-1-(2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies on the exact molecular targets and pathways are still ongoing.
類似化合物との比較
Similar Compounds
- (S)-1-(2-Fluorophenyl)ethanol
- ®-1-(2-Fluorophenyl)ethanol
- 1-(2,4-Difluorophenyl)ethanol
Uniqueness
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as different enantiomers can exhibit different properties and effects.
特性
分子式 |
C8H7ClF2O |
|---|---|
分子量 |
192.59 g/mol |
IUPAC名 |
(1R)-2-chloro-1-(2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1 |
InChIキー |
LUDHEANGPFVUIE-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)F)[C@H](CCl)O |
正規SMILES |
C1=CC(=C(C=C1F)F)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)


![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)
![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)


![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)

![4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid](/img/structure/B12091124.png)




